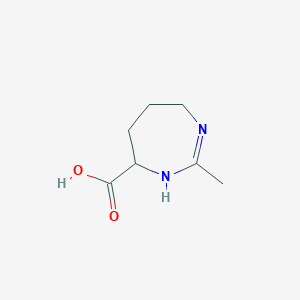
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid, also known as TMDCA, is a heterocyclic compound that has attracted attention in the scientific community due to its potential application in drug development. TMDCA is a bicyclic amino acid derivative that contains a seven-membered diazepine ring.
Mechanism Of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid is not fully understood. However, it is believed that 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid exerts its biological activity by interacting with proteins and enzymes in the body. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, which could explain its antimicrobial properties.
Biochemical And Physiological Effects
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has also been shown to have antiviral properties, particularly against the herpes simplex virus.
Advantages And Limitations For Lab Experiments
One advantage of using 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid in lab experiments is its relatively simple synthesis method. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid is also stable under a wide range of conditions, which makes it easy to handle in the lab. However, one limitation of using 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid. One area of interest is its potential application as a drug for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is its potential use as a ligand for metal ions, which could have applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid and its effects on the body.
Synthesis Methods
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid involves the cyclization of the amino acid L-lysine. The reaction is carried out in the presence of a catalyst and a suitable solvent. The yield of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been studied extensively for its potential application in drug development. It has been shown to have antimicrobial, anticancer, and antiviral properties. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has also been investigated for its potential use as a ligand for metal ions, which could have applications in catalysis and material science.
properties
CAS RN |
137023-66-6 |
|---|---|
Product Name |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-2-3-6(9-5)7(10)11/h6H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
DUXQJVAWRJYWOK-UHFFFAOYSA-N |
SMILES |
CC1=NCCCC(N1)C(=O)O |
Canonical SMILES |
CC1=NCCCC(N1)C(=O)O |
synonyms |
4,5,6,7-tetrahydro-2-methyl-1H-(1,3)-diazepine-4-carboxylic acid homoectoine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



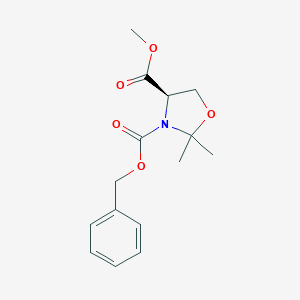
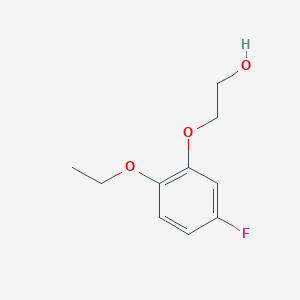
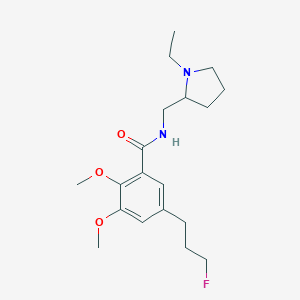
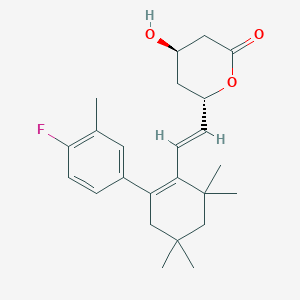
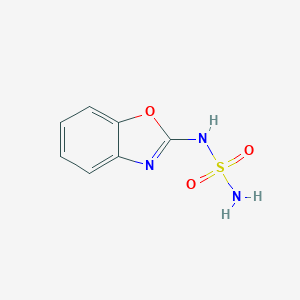
![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
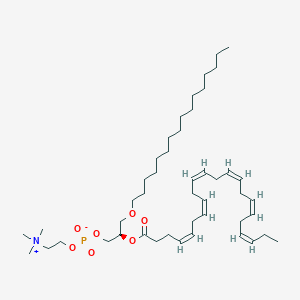
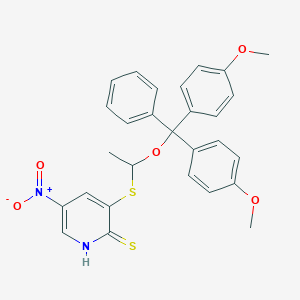
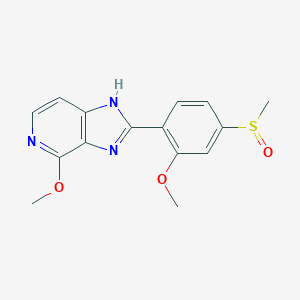
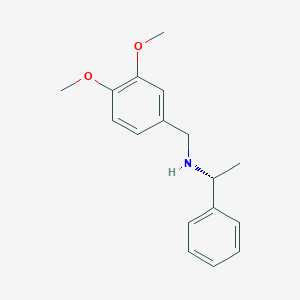
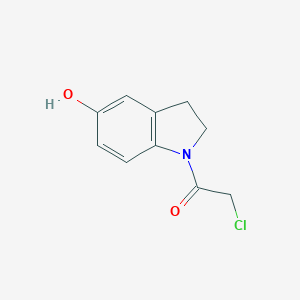
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
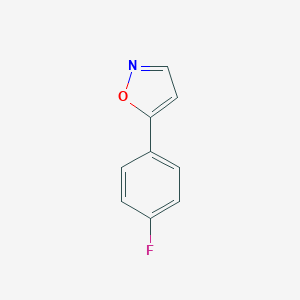
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)